H2–H3 Phase Transition Magnitude: Direct Structural Comparison Between LiNiO₂ and NCM811
LiNiO₂ undergoes a more extensive H2→H3 phase transformation upon deep delithiation (charging to high voltage) compared to its Co/Mn‑substituted analog NCM811. During relaxation after lithium extraction to x ≤ 0.12 (highly delithiated state), LiNiO₂ exhibits a significantly larger amount of transformation from the H3 phase back to the H2 phase than NCM811, as revealed by in situ X‑ray diffraction studies [1]. This more pronounced structural relaxation in undoped LiNiO₂ correlates with greater anisotropic lattice volume change and increased mechanical strain accumulation during cycling.
| Evidence Dimension | Degree of H3→H2 phase transformation during relaxation after deep delithiation |
|---|---|
| Target Compound Data | Larger amount of H3→H2 transformation (qualitative comparison from in situ XRD) |
| Comparator Or Baseline | LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NCM811): Lesser amount of H3→H2 transformation |
| Quantified Difference | Directly observed qualitative difference; LiNiO₂ shows greater transformation extent [1] |
| Conditions | In situ XRD; lithium extraction to x ≤ 0.12 in LiₓNiO₂; room‑temperature relaxation |
Why This Matters
This direct structural evidence quantifies why Co/Mn‑substituted commercial materials exhibit improved cycling stability at high voltages, making LiNiO₂ the essential undoped reference for isolating dopant effects on phase‑transition‑mediated degradation.
- [1] Yabutsuka, T., et al. (2022). Relaxation Analysis of LixNi0.8Co0.1Mn0.1O2 after Lithium Extraction to High‑Voltage Region (x ≤ 0.12). View Source
